![molecular formula C24H27NO2 B310287 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B310287.png)
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide, also known as BCEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BCEP is a propanamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development. BCEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
The mechanism of action of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to exhibit vasodilatory effects by activating the nitric oxide (NO) pathway. Additionally, this compound has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to reduce blood pressure and exhibit vasodilatory effects by activating the NO pathway. Additionally, this compound has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
実験室実験の利点と制限
One of the advantages of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its unique chemical structure, which makes it a promising candidate for drug development. This compound has been shown to exhibit potent therapeutic effects in various diseases, making it a potential target for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide research. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Another potential direction is to study its potential use in the treatment of cardiovascular diseases and explore its mechanism of action in more detail. Additionally, further studies are needed to explore its potential use in the treatment of neurological disorders and to investigate its safety and toxicity profiles in vivo.
合成法
The synthesis of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide involves the reaction of 3-benzoylbenzoic acid with 2-(1-cyclohexen-1-yl)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white crystalline solid with a high yield and purity.
科学的研究の応用
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in various diseases. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to exhibit vasodilatory effects and reduce blood pressure. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to possess neuroprotective properties.
特性
分子式 |
C24H27NO2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
2-(3-benzoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H27NO2/c1-18(24(27)25-16-15-19-9-4-2-5-10-19)21-13-8-14-22(17-21)23(26)20-11-6-3-7-12-20/h3,6-9,11-14,17-18H,2,4-5,10,15-16H2,1H3,(H,25,27) |
InChIキー |
ZERPSVOQQGFLCD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



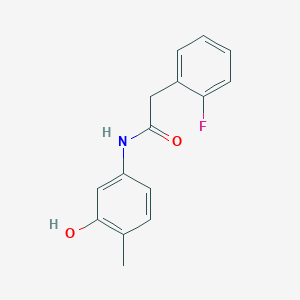
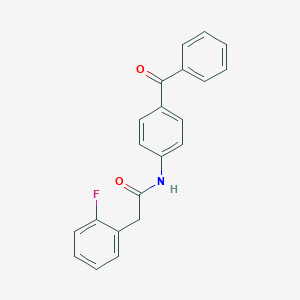
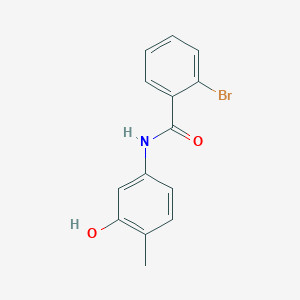
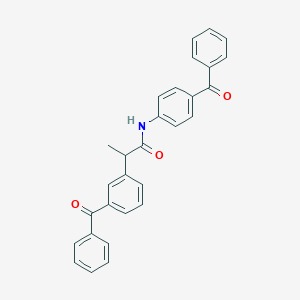
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)
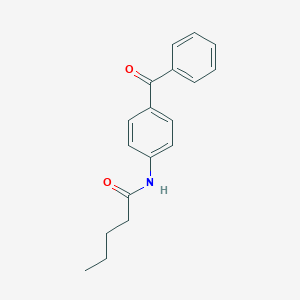
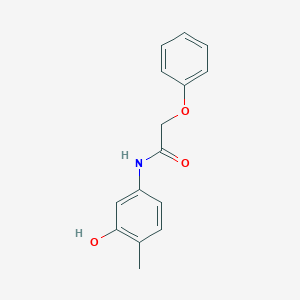

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)
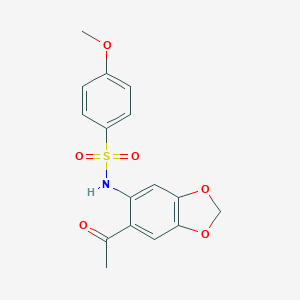
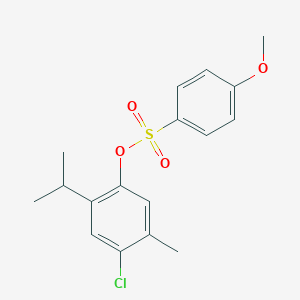

![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)
